molecular formula C14H10N2O2 B572060 6-Phenyl-3-(5-azaindole)carboxylic acid CAS No. 1227270-69-0

6-Phenyl-3-(5-azaindole)carboxylic acid

Cat. No.: B572060
CAS No.: 1227270-69-0
M. Wt: 238.246
InChI Key: YBTHKLLMVZQGHY-UHFFFAOYSA-N
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Description

6-Phenyl-3-(5-azaindole)carboxylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(5-azaindole)carboxylic acid typically involves the construction of the azaindole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions . The azaindole core can be synthesized from pyridine and pyrrole building blocks using various novel synthetic methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(5-azaindole)carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-Phenyl-3-(5-azaindole)carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(5-azaindole)carboxylic acid involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain kinases, which are enzymes involved in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-3-(5-azaindole)carboxylic acid is unique due to the presence of the phenyl group and the carboxylic acid group on the azaindole ring.

Properties

IUPAC Name

6-phenyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-8-16-13-6-12(15-7-10(11)13)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTHKLLMVZQGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=C2)NC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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